molecular formula C20H17FN2O4S B8140561 WM-3835

WM-3835

Cat. No.: B8140561
M. Wt: 400.4 g/mol
InChI Key: KVJFJJXCBRSCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound has shown significant potential in inhibiting the proliferation and migration of osteosarcoma cells and inducing apoptosis . It is primarily used in scientific research for its ability to target and inhibit specific histone acetyltransferases.

Preparation Methods

Synthetic Routes and Reaction Conditions

WM-3835 is synthesized through a series of chemical reactions involving the coupling of a hydroxybenzenesulfonohydrazide with a biphenylcarbonyl derivative. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified through high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is stored as a powder at -20°C to maintain its stability and potency .

Chemical Reactions Analysis

Types of Reactions

WM-3835 primarily undergoes binding reactions with its target enzymes. It binds directly to the acetyl-CoA binding site of HBO1, inhibiting its activity. This binding leads to a decrease in histone acetylation levels, particularly H3K14Ac .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions involving this compound include DMSO, ethanol, and various organic solvents. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding and activity .

Major Products

The major product formed from the reactions involving this compound is the inhibited form of the target enzyme, HBO1. This inhibition leads to downstream effects such as reduced cell proliferation and increased apoptosis in osteosarcoma cells .

Mechanism of Action

WM-3835 exerts its effects by binding to the acetyl-CoA binding site of HBO1, inhibiting its activity. This inhibition leads to a decrease in histone acetylation levels, particularly H3K14Ac, which in turn affects gene expression and cell proliferation. The compound also downregulates several pro-cancerous genes, including CCR2, MYLK, VEGFR2, and OCIAD2 .

Properties

IUPAC Name

2-fluoro-N'-(3-hydroxyphenyl)sulfonyl-3-methyl-5-phenylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O4S/c1-13-10-15(14-6-3-2-4-7-14)11-18(19(13)21)20(25)22-23-28(26,27)17-9-5-8-16(24)12-17/h2-12,23-24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJFJJXCBRSCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC(=C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.